![molecular formula C22H17F4N5O B10834236 1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834236.png)
1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
PMID25666693-Compound-131 is a small molecular drug primarily indicated for cancer-related pain . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of PMID25666693-Compound-131 involves synthetic routes and specific reaction conditions. One method involves the use of ammonium sulfate facilitated exchange radioiodination in an aqueous solution . This method has been found to yield a high radioactive yield of over 90% within 30 minutes at temperatures between 160-170°C . The reaction mixture is then purified over an anion-exchange column to ensure high radiochemical purity and stability .
Chemical Reactions Analysis
PMID25666693-Compound-131 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic azides and cycloalkynes . One notable reaction is the strain-promoted azide-alkyne cycloaddition, which forms stable triazole products . This reaction is efficient, clean, and compatible with a broad range of solvents .
Scientific Research Applications
PMID25666693-Compound-131 has a wide range of scientific research applications. In chemistry, it is used for bioconjugation and the formation of stable triazole products . In biology and medicine, it serves as a radiopharmaceutical agent for diagnostic and therapeutic purposes . The compound is particularly useful in nuclear medicine for imaging and treating neural crest-derived tumors . Additionally, it has applications in the development of new radiopharmaceuticals from natural compounds .
Mechanism of Action
The mechanism of action of PMID25666693-Compound-131 involves its role as a ligand-activated non-selective calcium permeant cation channel . This compound mediates proton influx and is involved in intracellular acidosis in nociceptive neurons . It plays a crucial role in the mediation of inflammatory pain and hyperalgesia . The compound is also a selective modulator of peroxisome proliferator-activated receptor gamma, which regulates the body’s response to insulin .
Comparison with Similar Compounds
PMID25666693-Compound-131 can be compared with other similar compounds, such as capsaicin and CNTX-4975 . Capsaicin is an approved drug for neuropathic pain, while CNTX-4975 is in phase 3 clinical trials for pain management . Unlike these compounds, PMID25666693-Compound-131 has a unique mechanism of action involving the modulation of peroxisome proliferator-activated receptor gamma .
Properties
Molecular Formula |
C22H17F4N5O |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H17F4N5O/c1-27-19-6-5-17(11-28-19)30-21(32)18-9-14-8-15(22(24,25)26)10-29-20(14)31(18)12-13-3-2-4-16(23)7-13/h2-11H,12H2,1H3,(H,27,28)(H,30,32) |
InChI Key |
XTNRHSVPOQBJCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)NC(=O)C2=CC3=CC(=CN=C3N2CC4=CC(=CC=C4)F)C(F)(F)F |
Origin of Product |
United States |
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